cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a fluorinated cyclohexanecarboxylic acid derivative featuring a 3-fluorophenyl ketone group attached via a methylene bridge to the cyclohexane ring. The cis configuration of the carboxylic acid and oxoethyl substituents on the cyclohexane ring distinguishes it from trans isomers, which exhibit distinct steric and electronic properties.
Properties
IUPAC Name |
4-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYFIAHAOFAGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product . The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dione or 4-(3-fluorophenyl)-2-oxoethylcyclohexane-1-carboxylic acid.
Reduction: Formation of cis-4-[2-(3-fluorophenyl)-2-hydroxyethyl]-cyclohexane-1-carboxylic acid.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Electronic Properties
The substituent on the phenyl ring and its position significantly influence physicochemical and biological properties. Key analogs include:
Key Observations:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the carboxylic acid’s acidity compared to chlorine or bromine analogs. This could enhance solubility in aqueous environments or influence binding interactions in biological systems.
- Positional Isomerism : The 3-fluoro substituent in the target compound may optimize electronic effects compared to 2-bromo analogs, where substituent proximity to the ketone group could alter conjugation or steric strain .
Cis vs. Trans Isomerism
The cis configuration of the target compound imposes distinct spatial constraints compared to trans isomers (e.g., ). For example:
Ring System Variations
The cyclopentane analog () demonstrates how ring size impacts conformation:
- Cyclohexane vs. Cyclopentane : The larger cyclohexane ring in the target compound allows for greater conformational flexibility (e.g., chair vs. boat configurations), which may influence metabolic stability or receptor binding compared to rigid cyclopentane derivatives .
Biological Activity
Cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H17FO3, with a molecular weight of approximately 264.30 g/mol. The presence of a fluorophenyl moiety and a carboxylic acid functional group contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound's binding affinity to target proteins.
Binding Affinity Studies
Research has indicated that the compound exhibits significant binding affinity to certain biological targets. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
Biological Activity Data
| Activity | IC50 Value (μM) | Target |
|---|---|---|
| Antiproliferative | 0.22 - 0.24 | Cancer cell lines (SJSA-1) |
| Enzyme Inhibition | 14 - 18 | Specific metabolic enzymes |
| Antioxidant Activity | Not specified | Cellular oxidative stress |
Case Studies
- Anticancer Activity : In a study evaluating the antiproliferative effects of various compounds, this compound demonstrated an IC50 value ranging from 0.22 to 0.24 μM against the SJSA-1 cell line, indicating potent anticancer properties .
- Enzyme Interaction : The compound was tested for its inhibitory effects on key metabolic enzymes. Results showed that it effectively inhibited enzyme activity with IC50 values between 14 and 18 μM, suggesting potential applications in metabolic regulation .
- Oxidative Stress Defense : Preliminary studies suggest that this compound may play a role in reducing intracellular reactive oxygen species (ROS), thereby providing a defense mechanism against oxidative stress .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds, which may exhibit varying degrees of efficacy based on substituent positions and electronic properties.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | C15H17FO3 | Different fluorophenyl positioning may alter binding properties |
| Cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | C15H17ClO3 | Chlorine substituent affects pharmacodynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
